

Introduction: Deciphering Molecular Structure with Infrared Light

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Compound of Interest

Compound Name: 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

CAS No.: 2137752-38-4

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Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid, non-destructive method to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, rock, and twist.^{[1][2]} These absorption frequencies are unique to the types of bonds and functional groups present, making the resulting IR spectrum a distinct molecular "fingerprint."

For researchers in medicinal chemistry and drug development, pyrazole derivatives are of immense interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[3][4]} The introduction of a chloromethyl substituent (-CH₂Cl) to the pyrazole scaffold can significantly modulate a compound's reactivity, lipophilicity, and metabolic stability. Accurately confirming the presence and structural integrity of this moiety is crucial. This guide provides a comprehensive analysis of the characteristic IR spectral peaks for chloromethyl pyrazoles, offering a comparative framework and practical insights for unambiguous structural elucidation.

Core Vibrational Signatures of Chloromethyl Pyrazoles

The IR spectrum of a chloromethyl pyrazole is a composite of vibrations from the pyrazole ring and the chloromethyl side chain. Understanding the expected regions for these absorptions is

the first step in spectral interpretation.

The Pyrazole Ring: A Heteroaromatic Fingerprint

The pyrazole ring gives rise to a series of characteristic absorptions. While the exact positions can shift based on substitution patterns, the general regions are consistent.

- **N-H Stretching (if applicable):** For pyrazoles with an unsubstituted ring nitrogen, a weak to medium intensity band appears in the 3500–3100 cm^{-1} region.^[5] This peak is often broadened due to intermolecular hydrogen bonding. In N-substituted pyrazoles, this peak will be absent.
- **Aromatic C-H Stretching:** The stretching of C-H bonds on the pyrazole ring typically results in one or more weak to medium peaks just above 3000 cm^{-1} , usually in the 3100–3000 cm^{-1} range.^{[6][7]} This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches.
- **C=N and C=C Ring Stretching:** The pyrazole ring contains both C=N and C=C double bonds. Their stretching vibrations are coupled and appear as a series of medium to strong bands in the 1635–1400 cm^{-1} region.^{[3][5][6]} Often, a distinct peak around 1590 cm^{-1} is attributed to the C=N stretching vibration.^[3]
- **In-plane Ring Bending and Deformations:** A complex series of absorptions in the fingerprint region, roughly between 1420 cm^{-1} and 1000 cm^{-1} , corresponds to various in-plane bending and ring "breathing" modes.^{[5][8]}

The Chloromethyl Group: Key Diagnostic Peaks

The $-\text{CH}_2\text{Cl}$ group introduces several unique and highly informative peaks that are critical for confirming its presence.

- **Aliphatic C-H Stretching:** The methylene ($-\text{CH}_2$) group exhibits both asymmetric and symmetric C-H stretching vibrations. These appear as medium to strong bands in the 3000–2850 cm^{-1} region, distinctly at a lower wavenumber than the aromatic C-H stretches.^{[9][10]}
- **CH_2 Bending (Scissoring):** The scissoring vibration of the H-C-H bond angle in the methylene group typically gives rise to a medium intensity peak around 1465 cm^{-1} .^{[9][11]}

- **CH₂ Wagging:** A characteristic C-H wagging motion for a methylene group adjacent to a halogen (-CH₂X) is observed between 1300-1150 cm⁻¹.^{[7][12]} This band can be a reliable indicator of the chloromethyl moiety.
- **C-Cl Stretching:** The most direct evidence for the chloromethyl group is the C-Cl stretching vibration. Due to the heavier mass of chlorine and the single bond character, this peak appears deep in the fingerprint region, typically between 850–550 cm⁻¹.^[7] Its intensity can range from medium to strong.

Data Summary: A Comparative Table of IR Peaks

The following table summarizes the expected vibrational frequencies for a generic chloromethyl pyrazole, providing a quick reference for spectral analysis.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Typical Intensity
Pyrazole Ring	N-H Stretch (unsubstituted)	3500 - 3100	Medium, Broad
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	
C=N / C=C Ring Stretch	1635 - 1400	Strong to Medium	
Chloromethyl Group	Aliphatic C-H Stretch	3000 - 2850	Strong to Medium
CH ₂ Bending (Scissoring)	~1465	Medium	
CH ₂ Wagging	1300 - 1150	Medium	
C-Cl Stretch	850 - 550	Strong to Medium	

Visualizing Structure-Spectrum Relationships

The following diagram illustrates the connection between the structural components of a model chloromethyl pyrazole and their corresponding IR absorption regions.

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